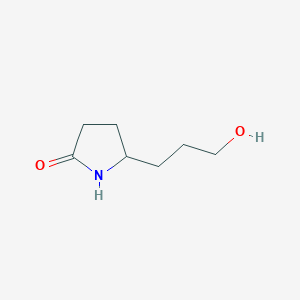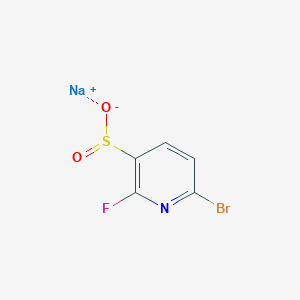
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dimethylaniline moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-N,N-dimethylaniline and (S)-1-chloropropane.
Reduction: The nitro group of 4-nitro-N,N-dimethylaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 4-amino-N,N-dimethylaniline is then alkylated with (S)-1-chloropropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Further reduction can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Aminopropyl phosphonic acid: Another chiral compound with similar aminopropyl functionality but different applications, primarily as a chelating agent.
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride: Shares the aminopropyl group but has a different aromatic moiety, used in different chemical syntheses.
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is unique due to its specific structure, which combines the aminopropyl group with a dimethylaniline moiety, providing distinct chemical reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4,12H2,1-3H3/t11-/m0/s1 |
Clé InChI |
PGBYJELBVKNJGV-NSHDSACASA-N |
SMILES isomérique |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N |
SMILES canonique |
CCC(C1=CC=C(C=C1)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)





![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)

